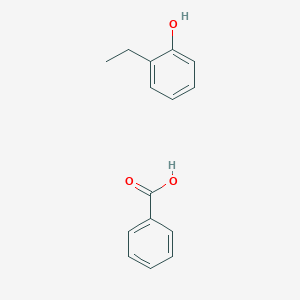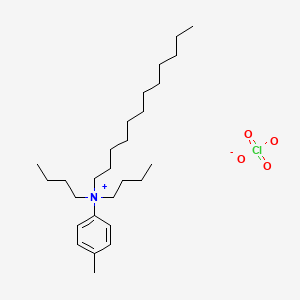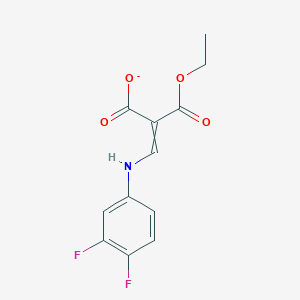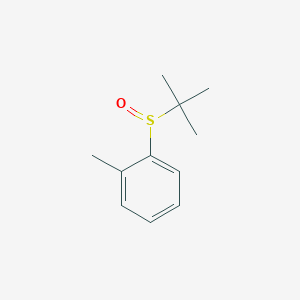
Benzoic acid;2-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2-ethylphenol is an organic compound that consists of a benzoic acid moiety and a 2-ethylphenol moiety. Benzoic acid is a simple aromatic carboxylic acid, while 2-ethylphenol is a phenolic compound with an ethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Conversion of Benzoic Acids to Phenols: One efficient method to prepare phenols from benzoic acids involves using simple organic reagents at room temperature.
Dearomatization–Rearomatization Strategy: Another method involves generating benzoyl fluorides and benzoic acids from phenols via oxidative dearomatization.
Industrial Production Methods
Hydrolysis of Benzene Trichloride: Benzoic acid can be produced by hydrolyzing benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
Catalytic Oxidation of Toluene: Toluene is catalytically oxidized with air and vanadium pentoxide (V2O5) or manganese and cobalt acetates to produce benzoic acid.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation reactions to form various products.
Reduction: Reduction of benzoic acid can lead to the formation of benzyl alcohol.
Substitution: Phenolic compounds like 2-ethylphenol can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidation of benzoic acid can produce benzaldehyde or benzyl alcohol.
Reduction: Reduction of benzoic acid typically yields benzyl alcohol.
Substitution: Electrophilic aromatic substitution of 2-ethylphenol can produce various substituted phenols.
Aplicaciones Científicas De Investigación
Benzoic acid;2-ethylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its effects on microbial communities and plant growth.
Industry: It is used in the production of phenolic resins and as an antioxidant in edible oils.
Mecanismo De Acción
The mechanism of action of benzoic acid;2-ethylphenol involves several molecular targets and pathways:
Antioxidant Activity: Phenolic compounds exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress.
Gene Regulation: They modulate the expression of genes involved in cell proliferation, survival, and apoptosis.
Microbial Interactions: Benzoic acid affects the richness and diversity of microbial communities, influencing plant growth and health.
Comparación Con Compuestos Similares
Benzoic acid;2-ethylphenol can be compared with other phenolic compounds:
Benzoic Acid: A simple aromatic carboxylic acid used as a food preservative.
Phenol: A basic phenolic compound with antiseptic properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in various industrial applications.
Uniqueness
This compound is unique due to its combined properties of benzoic acid and 2-ethylphenol, making it versatile for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
143478-55-1 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
benzoic acid;2-ethylphenol |
InChI |
InChI=1S/C8H10O.C7H6O2/c1-2-7-5-3-4-6-8(7)9;8-7(9)6-4-2-1-3-5-6/h3-6,9H,2H2,1H3;1-5H,(H,8,9) |
Clave InChI |
PNKFXAFWMPQDOO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)

![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)


![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)

![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
